

Synthesis of Isotopically Labeled Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2 : A Technical Guide

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Compound of Interest

Compound Name: Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2

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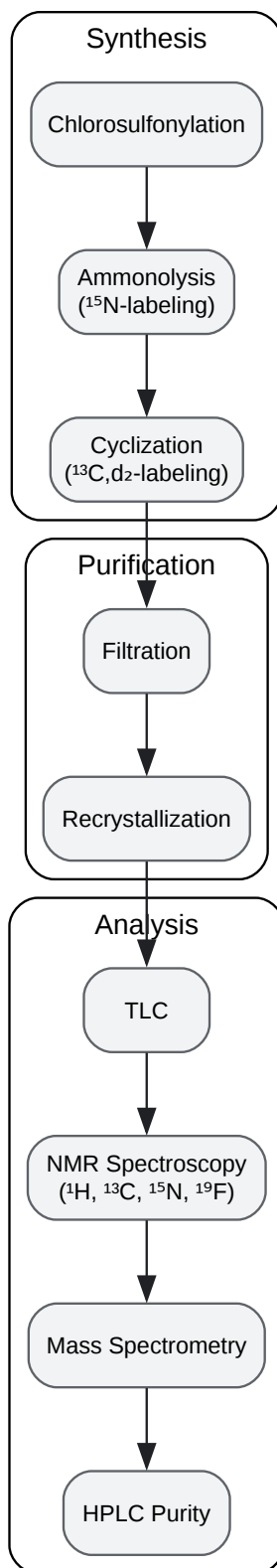
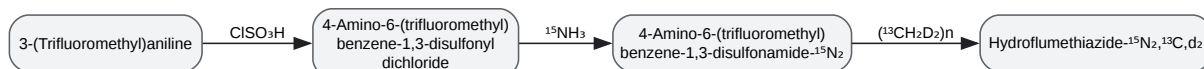
This technical guide provides a comprehensive overview of a proposed synthetic route for Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2 , an isotopically labeled version of the diuretic and antihypertensive agent. The inclusion of stable isotopes is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2 is based on the established route for unlabeled Hydroflumethiazide. The isotopic labels are introduced in the final two steps of the synthesis, utilizing commercially available or readily synthesizable labeled reagents. The overall strategy involves a three-step sequence starting from 3-(trifluoromethyl)aniline:

- Chlorosulfonylation: Introduction of two chlorosulfonyl groups to the aromatic ring.
- Ammonolysis: Conversion of the sulfonyl chlorides to sulfonamides using ^{15}N -labeled ammonia.
- Cyclization: Formation of the dihydrothiadiazine ring using ^{13}C , d_2 -paraformaldehyde.

Synthetic Pathway



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